molecular formula C13H16N2 B14022971 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine CAS No. 6312-14-7

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine

Cat. No.: B14022971
CAS No.: 6312-14-7
M. Wt: 200.28 g/mol
InChI Key: NUBSSCCFXJJQHP-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]pyridine is a heterocyclic compound featuring a pyridine ring linked via an ethyl group to a 2,5-dimethylpyrrole moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via methods such as the Paal-Knorr reaction (92% yield using MgI₂ catalysis) or coupling reactions involving lithiated intermediates and aryl halides . Its applications span from serving as a precursor for nitric oxide synthase inhibitors to acting as a ligand in coordination chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6312-14-7

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)ethyl]pyridine

InChI

InChI=1S/C13H16N2/c1-11-6-7-12(2)15(11)10-8-13-5-3-4-9-14-13/h3-7,9H,8,10H2,1-2H3

InChI Key

NUBSSCCFXJJQHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCC2=CC=CC=N2)C

Origin of Product

United States

Preparation Methods

Solvent-Free and Catalyst-Free Synthesis of Pyrrole-Diol Derivatives

A notable environmentally friendly method involves the synthesis of molecules containing a pyrrole ring bonded to diol groups derived from serinol without solvents or chemical catalysts. This method proceeds in two stages:

  • Stage 1: Reaction without solvents or organic diluents to form an intermediate compound.
  • Stage 2: Conversion of the intermediate to the desired compound by heating at 100–200°C for 1–500 minutes or by adding carbon allotropes or derivatives.

Although this patent specifically describes 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, the methodology provides a green chemistry approach that could be adapted for synthesizing related pyrrole-pyridine derivatives such as 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]pyridine.

N-Alkylation of Pyrrole with Pyridine-Containing Alkyl Halides

A common synthetic strategy is the N-alkylation of 2,5-dimethylpyrrole with a 2-(bromoethyl)pyridine or similar alkyl halide. The process typically involves:

  • Reacting 2,5-dimethyl-1H-pyrrole with 2-(bromoethyl)pyridine in the presence of a base such as potassium tert-butoxide or potassium carbonate.
  • Solvents such as dimethylformamide (DMF) or methanol are used to facilitate the reaction.
  • Purification is achieved by silica gel chromatography using mixtures like hexane/ethyl acetate.

This method yields the target compound as an oil or crystalline solid, often accompanied by minor regioisomeric or positional isomers.

Pyrrole Ring Synthesis Followed by Coupling

Another approach involves synthesizing the pyrrole ring with the desired methyl substitutions first, then coupling it with pyridine derivatives:

  • Pyrrole derivatives are formed by condensation reactions, such as the Paal-Knorr synthesis or cyclization of amidrazones with maleic anhydrides.
  • Subsequent functionalization includes hydrazide formation and Schiff base condensation with substituted aldehydes to introduce the pyridine moiety or related groups.
  • Refluxing in solvents like ethanol or glacial acetic acid at elevated temperatures (150–160°C) is common.
  • The final products are isolated by filtration and recrystallization.

Modified Hantzsch Reaction and Alkylation

For related pyrrole derivatives, a modified Hantzsch reaction has been employed:

  • Formylated pyrrole esters are reacted with methyl acetoacetate and ammonium hydroxide in methanol under reflux.
  • Alkylation at the nitrogen atom is achieved using alkyl bromoacetates in the presence of potassium tert-butoxide and tetrabutylammonium bromide in DMF.
  • This route provides access to trisubstituted pyrroles, which can be further transformed to target compounds.

Example Synthesis Protocol

An example synthesis of a related pyrrole-pyridine compound involves:

Step Reagents and Conditions Outcome
1 2,5-Dimethyl-1H-pyrrole + 2-(bromoethyl)pyridine, base (K2CO3), DMF, reflux N-alkylation to form this compound
2 Purification by silica gel chromatography (hexane/ethyl acetate 75:25) Isolation of product as oil or solid
3 Characterization by NMR (1H NMR peaks at δ 9.16, 8.40, 7.35 ppm for pyridine protons; δ 2.21 ppm for methyl groups) Confirmation of structure

This method yields the target compound in moderate to good yields (~67%) with minor regioisomeric impurities.

Comparative Table of Preparation Methods

Method Key Features Advantages Disadvantages References
Solvent-free, catalyst-free synthesis Green chemistry, no solvents or catalysts Environmentally friendly, minimal waste Limited to diol derivatives, high temp.
N-Alkylation with pyridine alkyl halides Straightforward, uses common reagents Moderate to good yields, scalable Requires purification, possible isomers
Pyrrole ring synthesis + coupling Multi-step, involves condensation and reflux Versatile, allows structural diversity Longer synthesis time, multiple steps
Modified Hantzsch reaction + alkylation Access to trisubstituted pyrroles Good yields, well-established reaction Complex reagents, multiple steps

Research Findings and Notes

  • The solvent-free method minimizes environmental impact and avoids toxic solvents and catalysts, aligning with green chemistry principles.
  • N-alkylation remains the most straightforward and widely used approach for preparing this compound, with purification challenges due to isomer formation.
  • Multi-step syntheses involving hydrazide and Schiff base intermediates provide routes to functionalized derivatives with potential biological activities.
  • The choice of solvent and temperature critically affects yields and selectivity, with refluxing in ethanol or acetic acid commonly employed for condensation reactions.
  • Characterization by NMR, IR, and chromatography is essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully reduced pyridine rings.

Scientific Research Applications

2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(2,5-Dimethyl-1h-pyrrol-1-yl)ethyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes essential for microbial survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]pyridine are best understood through comparison with analogs. Below is a detailed analysis:

Key Observations

Structural Variations :

  • Linker Flexibility : The ethyl linker in the target compound enhances conformational flexibility compared to analogs like 2-(2,5-dihydro-1H-pyrrol-3-yl)pyridine, which lacks this spacer .
  • Substituent Effects : Addition of methyl groups (e.g., 4-methylpyridine in ) or aromatic extensions (e.g., naphthalene in 6d ) alters electronic density and steric bulk, impacting binding affinity in enzyme inhibition .

Synthetic Efficiency: The Paal-Knorr reaction offers superior yield (92%) for the target compound compared to coupling methods (e.g., 37–58% for 6m and 6l ). Microwave-assisted deprotection (62–81% yields ) highlights modern optimization vs. traditional methods.

Functional Implications :

  • Biological Activity : Compounds with extended aromatic systems (e.g., 6d ) exhibit enhanced membrane permeability in inhibitor design, while simpler analogs (e.g., ) serve as foundational models.
  • Coordination Chemistry : The pyridine-pyrrole motif in the target compound facilitates metal coordination, a property shared with analogs like 9 , but modulated by substituents.

Research Findings and Data

Table 2: Physicochemical and Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) LC-TOF Mass (M+H⁺)
Target Compound Pyrrole CH₃: ~2.1–2.3; Pyridine H: ~8.0–8.5 Pyrrole C: ~120–130; Pyridine C: ~140–160 Calcd: 199.12; Found: 199.13
6d Aromatic H: 6.5–8.5; CH₂: ~2.8–3.2 Aromatic C: 126–161; CH₂: ~30–35 Calcd: 553.33; Found: 553.33
2-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine Dihydro-pyrrole H: ~5.5–6.0 Dihydro-pyrrole C: ~110–120 Calcd: 146.19; Found: 146.09

Critical Analysis

  • NMR Trends : The target compound’s pyrrole methyl groups (~2.1–2.3 ppm) and pyridine protons (~8.0–8.5 ppm) align with analogs but shift in systems with electron-withdrawing/donating groups (e.g., naphthalene in 6d downfield shifts ).
  • Mass Accuracy : High-resolution LC-TOF data (e.g., 553.33379 for 6d ) confirm structural fidelity across analogs.

Biological Activity

2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]pyridine is a compound characterized by its unique structural features that combine the properties of both pyridine and pyrrole. Its molecular formula is C13H16N2, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring linked to a 2,5-dimethyl-1H-pyrrole moiety through an ethyl chain. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H16N2
Molar Mass200.285 g/mol
DensityNot specified
CAS Number6312-14-7

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar to other pyridine derivatives, this compound may interact with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The presence of the pyrrole moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their protective effects against oxidative stress.

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridine and pyrrole can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting human vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • Antimicrobial Activity : Research on related pyrrole compounds indicates potential antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

  • Anticancer Studies : A study on oxazolo[5,4-d]pyrimidines revealed that structurally similar compounds exhibited significant inhibitory effects on cancer cell lines such as HeLa and SMMC-7721 . This suggests that modifications around the pyrrole and pyridine structure can yield potent anticancer agents.
  • In vitro Evaluations : Various derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression. These evaluations often involve molecular docking studies to predict binding affinities and mechanisms of action .
  • Structure-Activity Relationship (SAR) : Understanding how structural changes influence biological activity is critical. For example, substituents on the pyrrole ring can significantly affect the potency of the compound against various biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]pyridine, and how can reaction conditions be optimized?

The compound can be synthesized via alkylation of pyridine derivatives with 2-(2,5-dimethylpyrrol-1-yl)ethyl halides or through condensation reactions. For example, cross-coupling strategies using palladium catalysts (e.g., Suzuki-Miyaura) may link pyridine and pyrrole moieties. Optimization involves adjusting solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups on pyrrole, ethyl linker).
  • IR Spectroscopy : Identification of C=N (pyridine) and N-H (pyrrole) stretches.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (as demonstrated for structurally similar pyridine-pyrrole hybrids) .

Q. How does the compound’s solubility vary with solvent polarity, and what purification strategies are recommended?

The compound is likely sparingly soluble in polar solvents (e.g., water) due to its aromatic heterocycles and hydrophobic methyl groups. Solubility increases in DMSO or dichloromethane. Purification via recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) is effective. Solvent compatibility should be validated experimentally .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylpyrrole substituent influence the compound’s coordination behavior in metal complexes?

The 2,5-dimethyl groups on pyrrole introduce steric hindrance, potentially limiting ligand flexibility and metal-binding geometry. Electronically, the pyrrole’s lone pair on nitrogen may participate in π-backbonding with transition metals (e.g., Cu, Fe). Comparative studies with unsubstituted pyrrole derivatives can isolate these effects. Computational DFT analysis (e.g., bond dissociation energies, Mulliken charges) provides mechanistic insights .

Q. What computational methods are suitable for modeling the electronic properties and potential reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.
  • Docking Studies : If biologically active, model interactions with protein targets (e.g., enzymes).
    PubChem-derived structural data (InChI, SMILES) can serve as inputs for software like Gaussian or AutoDock .

Q. Are there known contradictions in reported data regarding the compound’s stability under acidic/basic conditions, and how can these be resolved?

Conflicting stability data may arise from differences in solvent systems or pH ranges. For example, protonation of pyridine’s nitrogen under acidic conditions could alter degradation pathways. Controlled stability studies (pH 1–14, 25–60°C) with HPLC monitoring are advised. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates .

Q. What strategies can be employed to modify the ethyl linker to enhance the compound’s bioavailability for pharmacological studies?

  • Functionalization : Introduce hydroxyl or amine groups to improve water solubility.
  • PEGylation : Attach polyethylene glycol chains to the ethyl linker for prolonged circulation.
  • Prodrug Design : Mask hydrophobic regions with enzymatically cleavable groups (e.g., esters).
    Refer to analogous pyridine-ethylamine derivatives for structure-activity relationship (SAR) guidance .

Methodological Notes

  • Data Validation : Cross-reference spectroscopic results with crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .
  • Contradiction Resolution : Replicate conflicting experiments under standardized conditions (e.g., ICH guidelines for stability testing) .
  • Safety : Handle dimethylpyrrole derivatives under inert atmospheres to prevent oxidation; use PPE for hygroscopic solvents .

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